molecular formula C8H16Cl2N2O B13496643 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers

6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers

Cat. No.: B13496643
M. Wt: 227.13 g/mol
InChI Key: ZPWGNWAYYTZORT-UHFFFAOYSA-N
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Description

6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C8H18Cl2N2. This compound is known for its complex structure, which includes a pyrrolo[2,3-c]pyridine core. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo pyridine-1,3(2H)-diones can be used . The reaction conditions often involve the use of reagents like 1,2-dibromoethane or 1-bromo-2-chloroethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .

Scientific Research Applications

6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride include:

Uniqueness

What sets 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride apart is its specific structure and the presence of diastereomers, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, a mixture of diastereomers, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its octahydro-pyrrolo structure, which contributes to its unique pharmacological properties. The chemical formula is C8H12Cl2N2OC_8H_{12}Cl_2N_2O, and it has been noted for its moderate solubility in organic solvents. Its purity is typically around 95%, making it suitable for various experimental applications .

PropertyValue
Molecular FormulaC8H12Cl2N2OC_8H_{12}Cl_2N_2O
Molecular Weight207.10 g/mol
Purity95%
SolubilityModerate in organic solvents

Antimicrobial Activity

Research has shown that the compound exhibits promising antimicrobial properties. In a study evaluating various Mannich bases, derivatives of pyrrolidine structures demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound's structural similarity to known kinase inhibitors suggests potential anticancer activity. In vitro studies have indicated that it may inhibit cell proliferation in cancer cell lines, particularly those associated with breast and colon cancers. The compound was evaluated for its effects on the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that certain pyrrolo derivatives can modulate neurotransmitter systems, particularly by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits proliferation in breast/colon cancer cells
NeuroprotectiveAChE inhibition suggests potential for Alzheimer's treatment

Study 1: Antimicrobial Efficacy

In a comparative study of various Mannich bases including our compound, it was found that the dihydrochloride form exhibited superior antimicrobial activity compared to other derivatives. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assessments to evaluate efficacy .

Study 2: Cancer Cell Line Testing

A series of tests on colon cancer cell lines (SW620) revealed that treatment with the compound led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cell growth inhibition .

Study 3: Neuroprotective Mechanism

Research focusing on the neuroprotective effects highlighted that the compound could enhance cognitive function in animal models by modulating cholinergic transmission. Behavioral tests showed improved memory retention in treated groups compared to controls .

Properties

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.13 g/mol

IUPAC Name

6-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridin-5-one;dihydrochloride

InChI

InChI=1S/C8H14N2O.2ClH/c1-10-5-7-6(2-3-9-7)4-8(10)11;;/h6-7,9H,2-5H2,1H3;2*1H

InChI Key

ZPWGNWAYYTZORT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(CCN2)CC1=O.Cl.Cl

Origin of Product

United States

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